molecular formula C11H11NO B089087 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 1315479-99-2

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B089087
M. Wt: 173.21 g/mol
InChI Key: UAUIRUBQCCNAHN-UHFFFAOYSA-N
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Description

“5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is a complex chemical compound with the CAS number 1315479-99-2 . It has a molecular formula of C11H11NO and a molecular weight of 173.21 .


Molecular Structure Analysis

The molecular structure of “5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” can be represented by the SMILES notation: C1CC(C2=C(C1)C=C(C=C2)C#N)O .

Scientific Research Applications

Synthesis Methodologies and Green Chemistry Approaches

Researchers have developed eco-friendly synthesis methods for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene, by employing environmentally benign techniques like mortar and pestle grinding. This approach not only aligns with green chemistry principles but also facilitates the synthesis of bioactive molecules through a robust route, offering good compatibility (Damera & Pagadala, 2023). Another example of innovative synthesis involves the use of domino reactions to create tetrahydronaphthalenes from simple reactants, showcasing the elegance of this method in constructing polyaromatic hydrocarbons efficiently (Thimmarayaperumal & Shanmugam, 2017).

Electrochemical Studies

Electrooxidative polymerization studies have been conducted using 1-amino-5,6,7,8-tetrahydronaphthalene monomers to create modified electrodes. This research is crucial for enhancing electrochemical reversibility and reducing overpotential in hydroquinone, demonstrating the material's potential in acidic solutions (Yousef, Ragab, & Abdel-Azzem, 2010).

Pharmacological Applications

In the realm of pharmacology, tetrahydronaphthalene derivatives have been explored for their antitumor activity. Notably, certain derivatives have shown high potency against various cancer cells, with minimal cytotoxicity towards normal cells. This highlights their potential as selective antitumor agents. The research also delves into the mechanisms of action, including tubulin polymerization inhibition and apoptosis induction (Shaheen, El-Emam, & El-Gohary, 2020).

properties

IUPAC Name

5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIRUBQCCNAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593890
Record name 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

CAS RN

1315479-99-2
Record name 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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